molecular formula C7H3BrF3N3 B2491470 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1378877-15-6

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2491470
CAS No.: 1378877-15-6
M. Wt: 266.021
InChI Key: ZEBGALLABDQKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a high-value, multi-functionalized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates two critically important functional groups: a bromine atom at the 6-position and a trifluoromethyl group at the 3-position, making it an exceptionally versatile building block for constructing targeted libraries for biological screening. The core pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold in medicinal chemistry, known for its rigid, planar configuration that is highly amenable to interactions with enzyme active sites, particularly protein kinases . The primary research value of this compound lies in its application as a key intermediate in the synthesis of potential protein kinase inhibitors (PKIs) for targeted cancer therapy. Protein kinases are enzymes that are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . The bromine substituent serves as an excellent handle for further structural diversification via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships (SAR) . Concurrently, the electron-withdrawing trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial parameters for optimizing the pharmacokinetic properties of drug candidates . This strategic combination of features allows researchers to efficiently generate a wide array of analogues for probing inhibitory activity against a range of kinases, including but not limited to CK2, EGFR, B-Raf, and CDKs, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and melanoma . This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-12-6-5(7(9,10)11)2-13-14(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGALLABDQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes to prepare 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction is carried out under microwave-assisted conditions, which significantly enhances the reaction rate and yield. The reaction typically involves the use of palladium catalysts and boronic acids as coupling partners .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis in industrial production can further enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various arylated and alkylated derivatives of this compound. These derivatives often exhibit enhanced biological and chemical properties .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Various studies have demonstrated that compounds based on this framework can effectively inhibit the growth of cancer cells. Specific derivatives have shown potency against prostate cancer cell lines, with some exhibiting IC50 values in the nanomolar range against specific kinases involved in cancer progression .
  • Mechanism of Action : The exact mechanisms through which these compounds exert their antitumor effects are still under investigation. However, it is hypothesized that they may act by inhibiting key signaling pathways involved in tumor growth and survival .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various multi-step processes involving the condensation of readily available starting materials followed by functionalization steps. This compound serves as a versatile building block for the synthesis of novel derivatives with enhanced biological activities .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidineLacks bromine; retains trifluoromethyl groupAnticancer properties; kinase inhibition
7-Bromo-pyrazolo[1,5-a]pyrimidineBromine located at the 7-positionPotentially similar biological activities
4-Amino-pyrazolo[1,5-a]pyrimidineAmino group at the 4-positionKnown for psychopharmacological effects

This table illustrates how variations in structure can influence biological activity, highlighting the potential for developing new therapeutic agents based on this scaffold.

Broader Biological Applications

Beyond antitumor activity, pyrazolo[1,5-a]pyrimidines have been explored for other biological applications:

  • Antimicrobial Properties : Some derivatives have shown promising results in inhibiting microbial growth, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives may possess anti-inflammatory properties, making them candidates for further exploration in inflammatory diseases.

Case Studies and Research Findings

Recent studies have reported on various synthesized derivatives of this compound:

  • Anticancer Efficacy : A study highlighted that certain derivatives exhibited potent activity against multiple cancer cell lines (e.g., PC3 and Hela), with some compounds achieving better efficacy than established chemotherapeutic agents like doxorubicin .
  • In Vivo Studies : Although most current research focuses on in vitro efficacy, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic potential of these compounds in animal models.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Modifications

The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidines
Compound Name/ID Substituents Key Activities References
6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 6-Br, 3-CF₃ Intermediate for antitumor agents; potential kinase inhibition
Pyrazolo[1,5-a]pyrimidine 7c Coumarin-linked derivative Antitumor (IC₅₀ = 2.70 ± 0.28 µM vs. HEPG2-1)
3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine 3-Br, 6-(3-Cl-5-CF₃-pyridinyl), 2-CH₃ Unknown biological activity; structural complexity for agrochemical applications
6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine 6-Br, 3-(oxan-4-yl) Intermediate for kinase inhibitors; improved solubility
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-Ph, 3-(4-OH-Ph), 5/7-CF₃ ERβ antagonist (36-fold selectivity over ERα)

Key Research Findings

Substituent Impact on Potency :

  • The trifluoromethyl group at position 3 enhances metabolic stability and hydrophobic interactions in target binding .
  • Bromine at position 6 facilitates further functionalization via cross-coupling reactions .

Activity vs. Structural Complexity :

  • Simpler derivatives (e.g., 7c ) show high antitumor activity, while complex analogs (e.g., 3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl ) are tailored for specialized applications .

Comparative Pharmacokinetics :

  • Pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., tetrahydro-2H-pyran at position 3) exhibit improved oral bioavailability compared to halogenated analogs .

Biological Activity

Overview

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science.

Target and Mode of Action

Research indicates that related compounds within the pyrazolo[1,5-a]pyrimidine family exhibit inhibitory activity against monoamine oxidase B (MAO-B) , an enzyme linked to neurodegenerative disorders. The inhibition of MAO-B can lead to increased levels of neurotransmitters, potentially aiding in the treatment of conditions like Parkinson's disease .

Anti-Inflammatory Properties

This compound has shown promising anti-inflammatory activity. In comparative studies, derivatives of this compound exhibited micromolar IC50 values against MAO-B, suggesting significant therapeutic potential. For instance, one derivative displayed an anti-inflammatory activity comparable to standard drugs such as Indomethacin .

Anticancer Potential

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as FLT3-ITD inhibitors , which are particularly relevant in acute myeloid leukemia (AML). Compounds derived from this scaffold demonstrated potent activity against FLT3-ITD mutations with IC50 values as low as 0.4 nM, indicating their ability to inhibit cancer cell proliferation effectively .

Case Studies and Experimental Data

  • Inhibition of MAO-B : A study reported that several derivatives of this compound exhibited IC50 values in the micromolar range against MAO-B, demonstrating their potential as neuroprotective agents .
  • Anticancer Activity : Another investigation focused on two specific derivatives (17 and 19), which showed remarkable antiproliferative effects on AML cell lines by inhibiting FLT3 phosphorylation and downstream signaling pathways .

This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with aryl or alkyl groups via Suzuki–Miyaura cross-coupling reactions.
  • Oxidation and Reduction Reactions : Although less common, these reactions can modify the compound's structure for enhanced biological activity.

The synthesis typically involves palladium-catalyzed reactions with boronic acids under microwave irradiation to achieve high yields efficiently .

Similar Compounds

Compound NameBiological ActivityIC50 Values
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAnti-inflammatory~83 µM
Pyrazolo[3,4-b]pyridine derivativesAnticancerVaries
This compoundMAO-B InhibitionMicromolar

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or α,β-unsaturated electrophiles. For example, halogenation at the C3 position can be achieved using hypervalent iodine reagents under mild conditions (e.g., room temperature, DCM solvent), yielding 87%–95% iodinated derivatives . Optimization of reaction time, solvent polarity, and catalyst choice (e.g., BF₃·Et₂O) is critical to suppress side reactions like over-halogenation .

Q. How is regioselectivity controlled during halogenation of pyrazolo[1,5-a]pyrimidines?

Regioselective halogenation at the C3 position is facilitated by hypervalent iodine reagents (e.g., PhI(OAc)₂), which activate the substrate via electrophilic aromatic substitution. Electron-withdrawing groups (e.g., trifluoromethyl) at C3 enhance selectivity by directing halogenation to the adjacent C6 position. Computational studies suggest this is due to localized electron density modulation .

Q. What spectroscopic techniques are most reliable for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Key methods include:

  • ¹H/¹³C NMR : Distinct signals for pyrimidine protons (δ 8.5–9.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR) .
  • X-ray crystallography : Confirms planarity of the pyrazolo[1,5-a]pyrimidine core and intermolecular interactions (e.g., Cl···Cl, 3.475 Å) .
  • HRMS : Validates molecular weight and halogen isotopic patterns (e.g., ²⁷⁹ [M+H]⁺ for brominated derivatives) .

Advanced Research Questions

Q. How can structural modifications at the C6 and C3 positions modulate biological activity?

  • C6 Bromination : Enhances binding to sigma receptors (e.g., σ₁ IC₅₀ = 12 nM) by increasing lipophilicity and steric bulk .
  • C3 Trifluoromethyl : Improves metabolic stability and CNS penetration due to reduced CYP450 metabolism .
  • Carboxamide derivatives : Substitution at C3 with heteroaryl carboxamides (e.g., pyridinyl) increases antiproliferative activity (IC₅₀ = 2.7 µM against HEPG2 cells) .

Q. What strategies resolve contradictions in SAR studies for pyrazolo[1,5-a]pyrimidines?

Discrepancies in structure-activity relationships (SAR) often arise from off-target effects or divergent assay conditions. To address this:

  • Use isothermal titration calorimetry (ITC) to validate direct target engagement (e.g., σ receptor binding) .
  • Perform kinetic solubility assays to differentiate intrinsic activity from bioavailability limitations .
  • Apply computational docking (e.g., AutoDock Vina) to rationalize electronic effects of substituents on binding affinity .

Q. How do solvent and catalyst systems affect the scalability of pyrazolo[1,5-a]pyrimidine synthesis?

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve yields in cyclocondensation but complicate purification. Switch to EtOH/H₂O mixtures for scalable precipitation .
  • Catalyst : BF₃·Et₂O accelerates ring closure but requires strict anhydrous conditions. For large-scale reactions, immobilized acids (e.g., Amberlyst-15) reduce metal contamination .

Q. What are the limitations of current halogenation methods, and how can they be mitigated?

Traditional bromination (e.g., NBS) often lacks regioselectivity and generates dihalogenated byproducts. Solutions include:

  • Directed C–H activation : Use Pd(II)/Cu(I) catalysts to target specific positions .
  • Flow chemistry : Continuous processing minimizes over-reaction and improves reproducibility .

Methodological Considerations

Q. How to optimize reaction conditions for introducing trifluoromethyl groups at C3?

  • Reagent choice : Employ Ruppert-Prakash reagent (TMSCF₃) with KF activation for high-yield trifluoromethylation .
  • Temperature control : Maintain ≤ 0°C to prevent decomposition of intermediates .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography : Use silica gel with hexane/EtOAc (4:1) for baseline separation of brominated derivatives .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>99% by HPLC) .

Q. How to validate the biological relevance of in vitro data for this compound?

  • Dose-response assays : Confirm IC₅₀ values across multiple cell lines (e.g., HEPG2, MCF-7) .
  • Pharmacokinetic profiling : Assess plasma stability and liver microsomal clearance to predict in vivo efficacy .

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